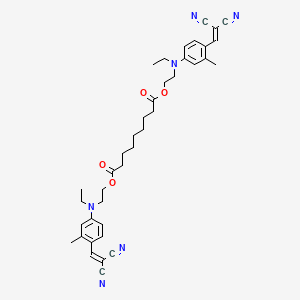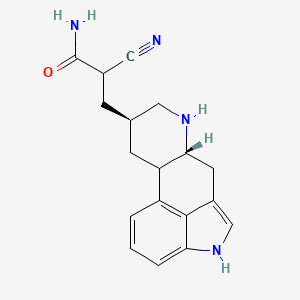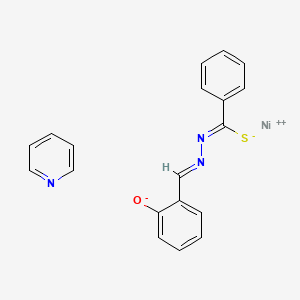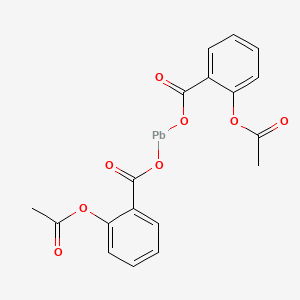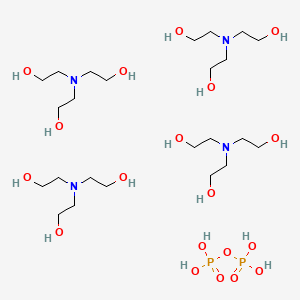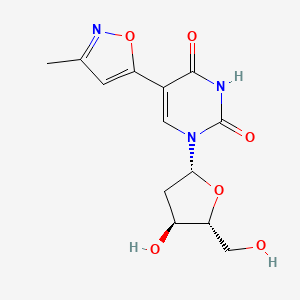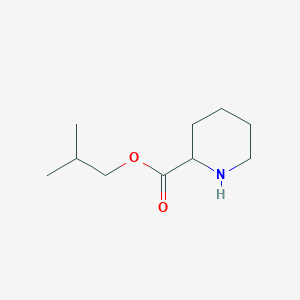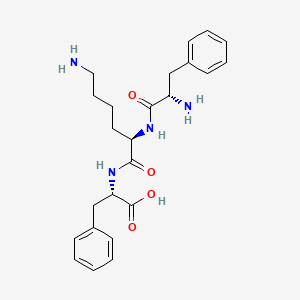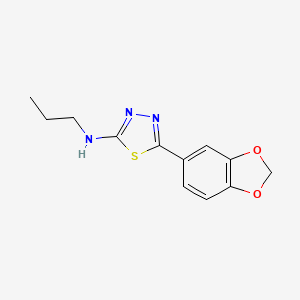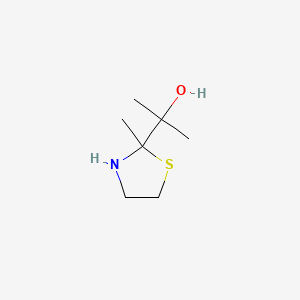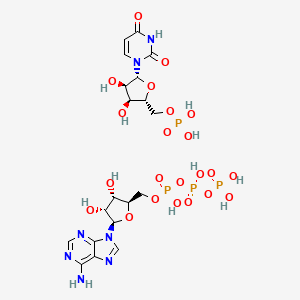
Adenosine triphosphate uridine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine triphosphate uridine monophosphate is a compound that combines the properties of both adenosine triphosphate and uridine monophosphate. Adenosine triphosphate is a nucleotide that serves as a primary energy carrier in cells, while uridine monophosphate is a nucleotide involved in the synthesis of RNA. This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphate uridine monophosphate typically involves enzymatic methods. Enzymes such as nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates . The reaction conditions often include a buffer solution, magnesium ions, and a phosphate donor such as adenosine triphosphate or deoxyadenosine triphosphate .
Industrial Production Methods: Industrial production of nucleotides, including this compound, often employs large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the desired nucleotides. The fermentation broth is then subjected to various purification steps to isolate and purify the nucleotides .
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .
Scientific Research Applications
Adenosine triphosphate uridine monophosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acids and other biomolecules. In biology, it plays a vital role in cellular metabolism and energy transfer. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases . In industry, it is used in the production of pharmaceuticals and as a research tool in molecular biology .
Mechanism of Action
The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to adenosine triphosphate uridine monophosphate include other nucleoside triphosphates such as cytidine triphosphate, guanosine triphosphate, and uridine triphosphate .
Uniqueness: this compound is unique due to its dual role as an energy carrier and a precursor for nucleic acid synthesis. This dual functionality makes it a versatile compound with applications in various fields of scientific research and industry .
Properties
CAS No. |
61070-25-5 |
|---|---|
Molecular Formula |
C19H29N7O22P4 |
Molecular Weight |
831.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI Key |
UNYRXUHVPHCQHZ-ZLOOHWKQSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




